Tetrakis(neopentyl)hafnium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

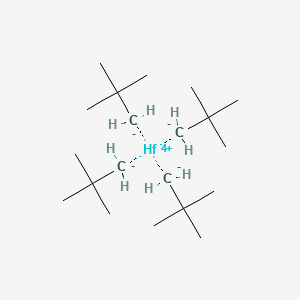

Tetrakis(neopentyl)hafnium is an organometallic compound with the formula C₄H₉Hf. It is a hafnium-based compound where hafnium is bonded to four neopentyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrakis(neopentyl)hafnium can be synthesized through the reaction of hafnium tetrachloride with neopentylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{C}5\text{H}{11}\text{MgCl} \rightarrow \text{Hf(C}5\text{H}{11})_4 + 4 \text{MgCl}_2 ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic preparation techniques, including the use of inert atmospheres and controlled temperatures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Tetrakis(neopentyl)hafnium undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form hafnium oxide.

Substitution: Can undergo ligand exchange reactions with other organometallic reagents.

Common Reagents and Conditions:

Oxidation: Typically requires an oxidizing agent such as oxygen or ozone.

Substitution: Often involves other organometallic compounds or halides under controlled temperatures.

Major Products:

Oxidation: Hafnium oxide (HfO₂)

Substitution: Various substituted hafnium compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Tetrakis(neopentyl)hafnium has several applications in scientific research, including:

Chemistry: Used as a precursor for the deposition of hafnium-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD).

Materials Science: Plays a role in the synthesis of high-k dielectric materials for semiconductor applications.

Catalysis: Serves as a catalyst in various organic reactions, including polymerization and hydrogenation

Mecanismo De Acción

The mechanism of action of tetrakis(neopentyl)hafnium in its applications often involves the formation of hafnium-carbon bonds, which can undergo further reactions to form desired products. In ALD processes, for example, the compound decomposes to form hafnium oxide on substrates, with the neopentyl groups acting as leaving groups .

Comparación Con Compuestos Similares

- Tetrakis(dimethylamino)hafnium

- Tetrakis(ethylmethylamino)hafnium

- Tetrakis(ethylamino)hafnium

Comparison: Tetrakis(neopentyl)hafnium is unique due to its neopentyl ligands, which provide steric hindrance and influence the reactivity and stability of the compound. Compared to other hafnium compounds with different ligands, this compound may exhibit different reactivity patterns and thermal stability, making it suitable for specific applications in thin film deposition and catalysis .

Actividad Biológica

Tetrakis(neopentyl)hafnium (Hf(Np)₄) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and materials science. However, its biological activity remains less explored. This article aims to synthesize existing knowledge regarding the biological implications of this compound, including its interactions at the molecular level, potential toxicity, and applications in biological systems.

Chemical Structure and Properties

This compound is characterized by its four neopentyl (Np) ligands attached to a central hafnium atom. The structure can be represented as:

This configuration contributes to its stability and reactivity, making it a candidate for catalytic processes, particularly in polymer chemistry and hydrogenolysis reactions .

2. Toxicity Studies

Research into the toxicity of hafnium compounds indicates that they can exhibit cytotoxic properties depending on their concentration and exposure duration. For instance, studies on hafnium oxide nanoparticles have demonstrated oxidative stress and apoptosis in various cell lines. It is crucial to extrapolate these findings cautiously to this compound since the biological behavior may differ due to the distinct ligand environment .

Case Study 1: Catalytic Activity and Biological Relevance

A study focused on the catalytic properties of this compound revealed its effectiveness in hydrogenolysis reactions, which are crucial for polymer degradation processes. While this study primarily targeted industrial applications, understanding the by-products formed during these reactions can shed light on potential biological interactions and environmental impacts .

Case Study 2: Comparative Toxicology

Comparative studies involving other hafnium complexes suggest that this compound could exhibit similar toxicological profiles. For example, hafnium compounds have been associated with renal toxicity in animal models, emphasizing the need for thorough toxicological evaluations .

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

hafnium(4+);2-methanidyl-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H11.Hf/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBTXQVYTIIANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Hf+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Hf |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50654-35-8 |

Source

|

| Record name | Tetrakis(neopentyl)hafnium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.